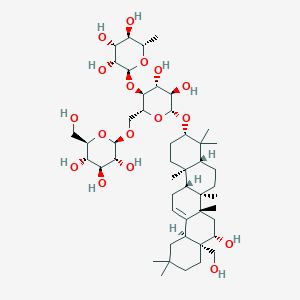

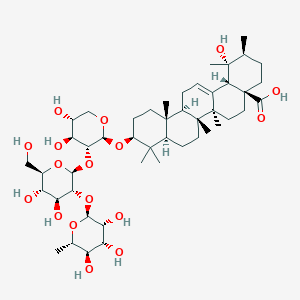

柴胡皂苷 f

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

化学: 用作合成其他生物活性化合物的先驱.

生物学: 研究其在调节免疫反应和细胞信号通路中的作用.

医学: 研究其抗炎、抗肿瘤和保肝作用.

工业: 在开发新型药物和保健品中的潜在应用.

作用机制

生化分析

Biochemical Properties

Saikosaponin F plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit the activity of cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, Saikosaponin F interacts with proteins involved in the inflammatory response, such as nuclear factor-kappa B (NF-κB), thereby modulating the expression of pro-inflammatory cytokines .

Cellular Effects

Saikosaponin F exerts multiple effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Saikosaponin F has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation and immune response, thereby reducing the production of pro-inflammatory cytokines .

Molecular Mechanism

The molecular mechanism of Saikosaponin F involves several binding interactions with biomolecules. It binds to and inhibits the activity of cytochrome P450 enzymes, leading to altered drug metabolism . Additionally, Saikosaponin F modulates the activity of transcription factors such as NF-κB, resulting in changes in gene expression . These interactions contribute to its anti-inflammatory and anti-tumor effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Saikosaponin F change over time. The compound is relatively stable, but its activity can decrease due to degradation. Long-term studies have shown that Saikosaponin F can have sustained effects on cellular function, including prolonged inhibition of cancer cell proliferation and modulation of immune response .

Dosage Effects in Animal Models

The effects of Saikosaponin F vary with different dosages in animal models. At low doses, it exhibits beneficial effects such as anti-inflammatory and hepatoprotective activities . At high doses, Saikosaponin F can cause toxic effects, including liver damage and gastrointestinal disturbances . Therefore, it is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Saikosaponin F is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites. Additionally, Saikosaponin F can influence the biosynthesis of other triterpene saponins in Bupleurum species .

Transport and Distribution

Within cells and tissues, Saikosaponin F is transported and distributed through specific transporters and binding proteins. It can accumulate in certain tissues, such as the liver and intestines, where it exerts its pharmacological effects . The distribution of Saikosaponin F is influenced by its interactions with transporters and binding proteins, which can affect its localization and accumulation.

Subcellular Localization

Saikosaponin F is localized in various subcellular compartments, including the cytoplasm and nucleus. Its activity and function can be influenced by its subcellular localization. For example, the presence of Saikosaponin F in the nucleus allows it to interact with transcription factors such as NF-κB, thereby modulating gene expression . Additionally, post-translational modifications and targeting signals can direct Saikosaponin F to specific organelles, affecting its activity and function.

准备方法

合成路线和反应条件: 柴胡皂苷F的合成涉及几个关键步骤:

配基的制备: 高氧化态的配基由齐墩果酸制备.

区域选择性糖基化: 这一步构建了β-(1→3)-连接的二糖片段.

金(I)催化的糖基化: 这一步将糖基安装到配基上.

工业生产方法: 柴胡皂苷F的工业生产通常涉及从柴胡属植物中提取和纯化,使用制备型高效液相色谱等技术 .

反应类型:

氧化: 柴胡皂苷F会发生氧化反应,特别是在羟基上.

还原: 还原反应可以在化合物中存在的酮基上进行.

常用试剂和条件:

氧化: 戴斯-马丁试剂通常用于氧化反应.

还原: 硼氢化钠常用于还原反应.

取代: 各种亲核试剂可在温和条件下用于取代反应.

主要产物: 这些反应形成的主要产物包括具有改变的药理性质的修饰的柴胡皂苷 .

相似化合物的比较

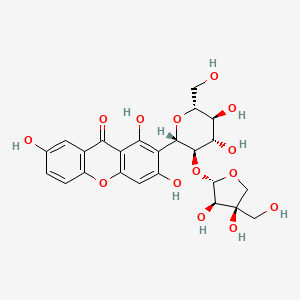

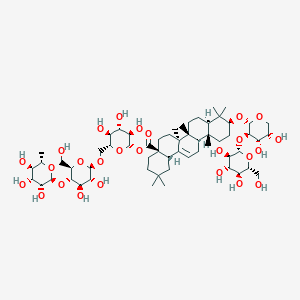

柴胡皂苷F在结构上类似于其他柴胡皂苷,如柴胡皂苷A、柴胡皂苷D和柴胡皂苷Y . 它在其特定的药理特征和分子靶点方面是独特的 .

类似化合物:

- 柴胡皂苷A

- 柴胡皂苷D

- 柴胡皂苷Y

- 原柴胡皂苷F

- 原柴胡皂苷G

- 柴胡皂苷元F

- 柴胡皂苷元G

属性

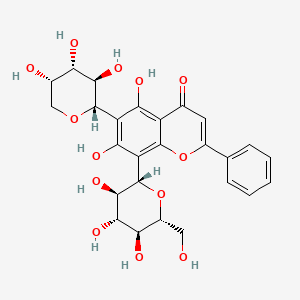

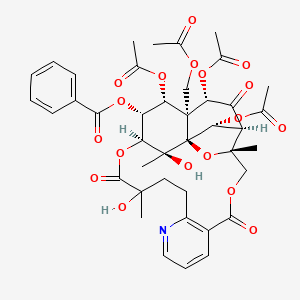

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4R,5R,6R)-6-[[(3S,4aR,6aR,6bS,8S,8aS,12aS,14aR,14bR)-8-hydroxy-8a-(hydroxymethyl)-4,4,6a,6b,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-2-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H80O17/c1-22-31(52)33(54)37(58)41(61-22)65-39-26(20-60-40-36(57)34(55)32(53)25(19-49)62-40)63-42(38(59)35(39)56)64-30-12-13-45(6)27(44(30,4)5)11-14-46(7)28(45)10-9-23-24-17-43(2,3)15-16-48(24,21-50)29(51)18-47(23,46)8/h9,22,24-42,49-59H,10-21H2,1-8H3/t22-,24-,25+,26+,27-,28+,29-,30-,31-,32+,33+,34-,35+,36+,37+,38+,39+,40+,41-,42-,45-,46+,47+,48+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXILFEBNQCRWAL-VERCZQKXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3CCC4(C(C3(C)C)CCC5(C4CC=C6C5(CC(C7(C6CC(CC7)(C)C)CO)O)C)C)C)COC8C(C(C(C(O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@H]([C@@H]([C@H]2O)O)O[C@H]3CC[C@]4([C@H](C3(C)C)CC[C@@]5([C@@H]4CC=C6[C@]5(C[C@@H]([C@@]7([C@H]6CC(CC7)(C)C)CO)O)C)C)C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H80O17 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

929.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(5-Methylfuran-2-yl)vinyl]-4,6-bis(trichloromethyl)-1,3,5-triazine](/img/structure/B1632453.png)